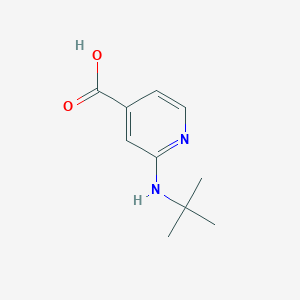

2-(Tert-butylamino)isonicotinic acid

Description

Properties

IUPAC Name |

2-(tert-butylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-6-7(9(13)14)4-5-11-8/h4-6H,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQVMCGFDOWHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Isonicotinic Acid with tert-Butylamine

The most straightforward method involves coupling isonicotinic acid with tert-butylamine via amidation. This process typically proceeds under the following conditions:

-

- Isonicotinic acid (precursor)

- tert-Butylamine (amine source)

- Coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid

- Catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency

-

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to mild heating (~25–50°C)

- Time: 12–24 hours to ensure complete conversion

-

- Dissolve isonicotinic acid in the chosen solvent.

- Add the coupling reagent (e.g., EDC) and catalyst (DMAP).

- Introduce tert-butylamine dropwise under stirring.

- Maintain the reaction at ambient temperature or slight heating, monitoring progress via thin-layer chromatography (TLC).

-

- Quenching with water or dilute acid

- Extraction with organic solvents

- Purification via recrystallization or column chromatography

Alternative Route: Nucleophilic Substitution on Activated Isonicotinic Acid Derivatives

Alternatively, activation of isonicotinic acid as an acid chloride or ester facilitates nucleophilic substitution:

-

- React isonicotinic acid with thionyl chloride (SOCl₂) under reflux.

- The acid chloride formed reacts with tert-butylamine in an inert solvent.

-

- Higher reactivity leading to improved yields

- Shorter reaction times

Reaction Optimization and Data Table

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Activation | Isonicotinic acid + EDC + DMAP | DCM/DMF | Room temp | 12–24 hrs | ~85–95% | Efficient coupling |

| 2. Amidation | Tert-butylamine | Same as above | Room temp | 12–24 hrs | 90–96% | Monitored via TLC |

| 3. Purification | Recrystallization or chromatography | - | - | - | - | Confirmed by NMR and IR |

Research Findings and Analytical Data

Reaction Mechanism Insights

The amidation proceeds via nucleophilic attack of tert-butylamine on the activated carboxyl group of isonicotinic acid, facilitated by carbodiimide reagents forming an O-acylurea intermediate. This intermediate then reacts with tert-butylamine, yielding the desired amide.

Purity and Structural Confirmation

-

- Characteristic signals for tert-butyl group (~1.4 ppm, singlet)

- Aromatic pyridine protons (~8.5 ppm, singlet)

- Amide NH (~8.0–8.5 ppm, broad)

-

- Amide C=O stretch (~1650–1700 cm⁻¹)

- N-H stretch (~3300–3500 cm⁻¹)

-

- Molecular ion peak consistent with C₁₅H₂₃N₃O₂

Industrial Considerations

For large-scale synthesis, continuous flow reactors and solvent recycling are recommended to optimize yield and reduce environmental impact. Catalytic processes and in-line purification techniques further enhance efficiency.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Reaction Type | Amidation via carbodiimide-mediated coupling |

| Optimal Conditions | Room temperature, inert solvents, 12–24 hours |

| Purification | Recrystallization or chromatography |

| Yield Range | 90–96% in laboratory settings |

| Analytical Confirmation | NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Medicinal Chemistry

2-(Tert-butylamino)isonicotinic acid has garnered attention for its potential as a precursor in drug development, particularly targeting diseases like tuberculosis. Its structural similarity to known antitubercular agents allows for exploration into new therapeutic candidates.

Case Studies

- A study investigated the compound's ability to inhibit specific enzymes related to tuberculosis, demonstrating promising results in vitro. The mechanism of action appears to involve enzyme inhibition, which could lead to reduced bacterial proliferation.

Biological Research

The compound has been studied for its interactions with biological systems, including receptor binding and enzyme inhibition. These interactions are crucial for understanding its potential therapeutic roles.

Research Findings

- In binding affinity studies, this compound showed significant interaction with certain enzymes, suggesting its role as an inhibitor. This aspect is vital for further development into pharmacological agents.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to function as a building block in synthesizing more complex organic molecules.

Industrial Applications

- The compound has been incorporated into formulations aimed at enhancing material properties, such as improved solubility and stability in various environments.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid with tert-butylamine under controlled conditions. This method highlights the compound's versatility as a synthetic intermediate.

Synthetic Routes

- Common synthetic methods include:

- Direct amination of isonicotinic acid.

- Use of catalysts to enhance reaction efficiency.

| Synthesis Method | Description |

|---|---|

| Direct Amination | Reaction of isonicotinic acid with tert-butylamine |

| Catalytic Methods | Utilization of catalysts to improve yield |

Similar Compounds

To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isonicotinic Acid | Pyridine derivative | Established antitubercular activity |

| Nicotinic Acid | Pyridine derivative without amine group | Used for lipid-lowering effects |

| 2-(Butylamino)isonicotinic Acid | Butylamine attached | Potential anti-inflammatory properties |

This comparison underscores the unique attributes of this compound, particularly regarding its potential biological activities and applications.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(tert-butylamino)isonicotinic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and available research findings.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Steric Hindrance: The tert-butyl group in this compound likely reduces reaction rates in nucleophilic substitutions compared to smaller substituents (e.g., methylamino) due to steric bulk . In contrast, electron-withdrawing groups like sulfonyl (e.g., 2-(4-methansulfonylphenyl)-isonicotinic acid, CAS 1258621-88-3) deactivate the ring .

Solubility and Lipophilicity: The methyl ester derivative (CAS 1019387-47-3) exhibits higher lipophilicity than carboxylic acid analogs, favoring membrane permeability but reducing aqueous solubility . The hydrochloride salt of 2-(tert-butylamino)acetic acid (CAS 6939-23-7) demonstrates enhanced water solubility compared to free acids, a critical factor in pharmaceutical formulations .

Positional Isomerism :

- 3-Substituted isomers (e.g., CAS 86847-91-8) exhibit distinct reactivity profiles compared to 2-substituted analogs due to differences in electronic and steric environments .

Hazards: The butylamino analog (CAS 77314-78-4) is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315), suggesting similar hazards for tert-butylamino derivatives without additional stabilizing groups .

Biological Activity

2-(Tert-butylamino)isonicotinic acid (CAS No.: 1019387-62-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tert-butylamino group attached to the isonicotinic acid structure, which is known for its role in various biological processes. The presence of the amino group enhances its interaction with biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It has been shown to act as an inhibitor or modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various physiological processes. The compound's binding affinity and specificity are influenced by its structural features, particularly the tert-butylamino group, which enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results indicate a promising antibacterial profile, warranting further investigation into its mechanism of action against these pathogens.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound induced apoptosis in these cells, primarily through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line MCF-7

- Concentration : 50 µM

- Observation : Induction of apoptosis after 24 hours.

- Mechanism : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Distribution : Widely distributed in tissues, with a higher accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to several metabolites with varying biological activities.

- Excretion : Excreted mainly through urine, with a half-life of approximately 4 hours.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing 2-(tert-butylamino)isonicotinic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between tert-butylamine derivatives and isonicotinic acid precursors. For example, tert-butylamine can be synthesized via the isobutylene-hydrocyanic acid method, as described for structurally similar amines . Esterification or amidation reactions may require catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions, with water removal to drive equilibrium . Purification steps should include recrystallization or column chromatography, and identity confirmation via NMR and IR spectroscopy.

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen or air atmospheres (e.g., 165–260°C range) can identify sublimation or decomposition events . For reproducibility, replicate experiments should account for atmospheric effects, and post-analysis IR spectroscopy can confirm residue identity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for airborne exposure control. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical consultation . Store at -20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation. For example, Hirshfeld surface analysis can resolve intermolecular interactions in co-crystals, as demonstrated for isonicotinic acid hydrazide derivatives . Computational modeling (e.g., DFT) may reconcile discrepancies between experimental and theoretical spectra.

Q. What experimental designs are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer : Conduct titration experiments in polar solvents (e.g., ethanol/water mixtures) to monitor metal-ligand interactions via UV-Vis spectroscopy. Thermogravimetric analysis (TGA) under inert atmospheres can assess thermal stability of metal complexes, while magnetic susceptibility measurements and EPR spectroscopy elucidate electronic configurations . Reference synthetic protocols for isonicotinate-metal complexes (e.g., Mn(II), Fe(II)) for methodological guidance .

Q. How can researchers evaluate the biological activity of this compound against bacterial secretion systems?

- Methodological Answer : Use fragment-based drug design (FBDD) approaches, as applied to structurally analogous 2-(2-furyl)isonicotinic acid in inhibiting TraE protein of bacterial type IV secretion systems . Perform competitive binding assays (e.g., surface plasmon resonance) to measure dissociation constants (Kd). Validate antimicrobial activity via minimum inhibitory concentration (MIC) assays against Escherichia coli or other model pathogens .

Q. What strategies can optimize the polymorphic form of this compound for enhanced bioavailability?

- Methodological Answer : Screen for polymorphs using solvent evaporation or grinding techniques. Characterize crystallinity via X-ray powder diffraction (XRPD) and compare dissolution rates in simulated physiological fluids. Stability studies under accelerated conditions (40°C/75% RH) can identify the most thermodynamically stable form .

Data Analysis and Reporting Guidelines

Q. How should researchers address uncertainties in quantitative data (e.g., purity assays, yield calculations)?

- Methodological Answer : Apply error propagation methods to all measurements, including uncertainties in mass, volume, and instrument precision (e.g., ±0.1°C for DSC). Use statistical tests (e.g., Student’s t-test) to assess significance of discrepancies. Report confidence intervals and R<sup>2</sup> values for regression analyses .

Q. What criteria determine the inclusion of synthetic or analytical data in peer-reviewed publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include only novel compounds in the main text, with detailed experimental procedures in supplementary information. For known intermediates, cite prior literature and provide spectral comparison data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.